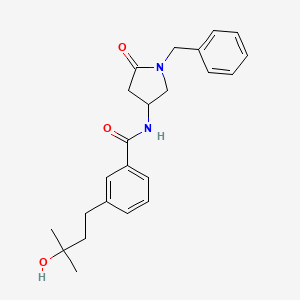

![molecular formula C20H28N4O3 B5509117 N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)

N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives, including compounds like N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide, are recognized for their broad spectrum of biological activities. These compounds have been extensively studied for their medicinal and pharmaceutical applications, showcasing a range of therapeutic potentials (Phr Iosr & S. Nomi, 2014).

Synthesis Analysis

Synthetic approaches to benzimidazole derivatives generally involve the formation of the benzimidazole core followed by various functionalization strategies to introduce specific substituents. For instance, the synthesis of benzimidazole analogs through reactions involving benzothiazole derivatives has been documented, offering a versatile method for constructing complex molecular structures (A. B. Chidrawar, 2017).

Molecular Structure Analysis

The benzimidazole core structure is a significant component of these compounds, contributing to their ability to interact with biological targets. The molecular structure of benzimidazole derivatives, including various substituents, plays a crucial role in determining their biological activity and specificity (G. Lipunova et al., 2018).

Chemical Reactions and Properties

Benzimidazole derivatives exhibit a range of chemical reactions, primarily due to the reactive nature of the benzimidazole moiety. These reactions include alkylation, acylation, and nucleophilic substitution, allowing for the introduction of various functional groups that modulate the compound's properties (M. Boča et al., 2011).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for determining the compound's suitability for pharmaceutical formulations (G. Kennedy, 2001).

Chemical Properties Analysis

Benzimidazole derivatives are known for their chemical stability and ability to undergo a variety of chemical transformations. The presence of the benzimidazole ring contributes to their acidic and basic properties, influencing their reactivity and interactions with biological molecules (G. Verma et al., 2019).

Applications De Recherche Scientifique

Antibacterial and Anticancer Potential

Research on N-substituted benzimidazole derivatives, including those structurally related to the specified compound, has highlighted their promising applications in the field of medicinal chemistry, particularly for their antibacterial and anticancer properties. Studies have demonstrated that certain N-substituted benzimidazoles exhibit potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with some derivatives being significantly more potent than standard drugs such as Sultamicillin (Chaudhari et al., 2020). This indicates a potential pathway for developing new antibacterial agents to combat resistant strains of bacteria.

Additionally, benzimidazole derivatives have been explored for their capacity to inhibit gastric acid secretion by blocking (H+ + K+) ATPase, showcasing a different avenue of therapeutic application, particularly in treating conditions like gastroesophageal reflux disease and peptic ulcers (Fellenius et al., 1981).

Enzyme Inhibition for Disease Treatment

The detailed mechanism of action of these compounds often involves the inhibition of specific enzymes or biological processes critical for disease progression. For example, substituted benzimidazoles have shown to inhibit phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, which are vital signaling pathways in cancer cell proliferation and survival. This suggests their potential use in cancer therapy by targeting these pathways to halt tumor growth and spread (Stec et al., 2011).

Propriétés

IUPAC Name |

N-[(3S,4R)-1-[2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl]-4-propylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3/c1-4-5-15-9-24(10-18(15)21-14(3)25)20(26)12-27-11-19-22-16-7-6-13(2)8-17(16)23-19/h6-8,15,18H,4-5,9-12H2,1-3H3,(H,21,25)(H,22,23)/t15-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSKDNBLRSXGMP-CRAIPNDOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NC(=O)C)C(=O)COCC2=NC3=C(N2)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)COCC2=NC3=C(N2)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)

![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)

![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)